![molecular formula C21H20F3N3O3 B2810913 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione CAS No. 355115-32-1](/img/structure/B2810913.png)

3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

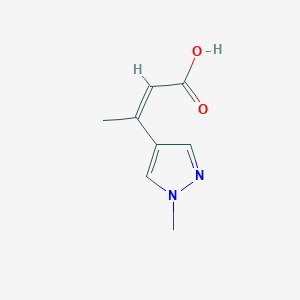

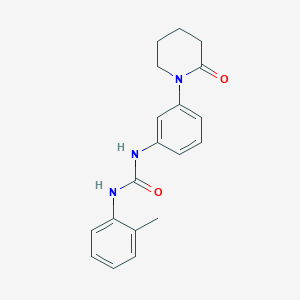

The compound “3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is part of a larger pyrrolidine-2,5-dione group. The molecule also contains a morpholine ring, which is a six-membered ring with one oxygen atom and one nitrogen atom . Additionally, there are two phenyl rings, one of which is substituted with a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, for example, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Several studies have focused on synthesizing and characterizing compounds related to 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione, highlighting the compound's versatility as a precursor or intermediate for further chemical transformations:

Synthesis of Substituted Tricyclo[5.3.1.04,9]undecan-2,6-diones : Research demonstrated the synthesis of complex dione structures involving morpholine and pyrrolidine units, indicating the compound's utility in generating novel cyclic compounds with potential applications in material science or pharmaceuticals (Ahmed et al., 2001).

Preparation of Adamantane-2,4-diones and Bicyclo[2.2.2]octan-2-ones : This study involved the reaction of morpholine and pyrrolidine derivatives with acyl chlorides to produce bicyclic and tricyclic diones, showcasing the compound's reactivity and potential in synthesizing structurally complex diones (Ahmed & Hickmott, 1979).

Molecular Interactions and Photophysics

- Biomolecular Binding Properties : A study reported the synthesis of quinolines substituted with morpholin-4-yl and pyrrolidin-1-yl groups, highlighting the photophysical properties and strong interactions with ct-DNA. This suggests potential applications in bioimaging or as biochemical probes (Bonacorso et al., 2018).

Anticancer Activity

- In Vitro Cytotoxic Evaluation : Research on dihydropyrimidine-2,4(1H,3H)-dione derivatives incorporating morpholino and pyrrolidinyl groups showed preliminary anticancer activity, indicating the structural framework's potential in developing new anticancer agents (Udayakumar et al., 2017).

Spectroscopic and Crystallographic Analysis

- Crystal Structure of Mannich Bases : A study provided detailed crystallographic analysis of mannich bases derived from morpholino(phenyl)methyl pyrrolidine-2,5-dione, offering insights into the compound's molecular geometry and intermolecular interactions, crucial for designing materials with specific physical properties (Rajeswari et al., 2010).

Propiedades

IUPAC Name |

3-(4-morpholin-4-ylanilino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O3/c22-21(23,24)14-2-1-3-17(12-14)27-19(28)13-18(20(27)29)25-15-4-6-16(7-5-15)26-8-10-30-11-9-26/h1-7,12,18,25H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUSVGKGNRQLLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2810834.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2810836.png)

![1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2810837.png)

![1-((3-chlorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2810840.png)

![N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide](/img/structure/B2810841.png)

![6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2810842.png)

![3-[4-[(2-Chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(4-methylcyclohexyl)propanamide](/img/structure/B2810843.png)

![N-(2,4-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2810845.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-fluoroquinazoline](/img/structure/B2810852.png)